molecular formula C6H11ClO B073132 2-Chlorocyclohexanol CAS No. 1561-86-0

2-Chlorocyclohexanol

Cat. No.: B073132
CAS No.: 1561-86-0
M. Wt: 134.6 g/mol
InChI Key: NYEWDMNOXFGGDX-UHFFFAOYSA-N
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Description

2-Chlorocyclohexanol is an organic compound with the molecular formula C₆H₁₁ClO and a molecular weight of 134.604 g/mol . It is a chlorinated derivative of cyclohexanol, where a chlorine atom is substituted at the second position of the cyclohexanol ring. This compound exists in two stereoisomeric forms: cis and trans . It is commonly used as an intermediate in organic synthesis and has various applications in chemical research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

2-Chlorocyclohexanol can be synthesized through the reaction of cyclohexene with hypochlorous acid. The procedure involves the following steps :

  • Preparation of Hypochlorous Acid Solution:

    • Dissolve 25 g of mercuric chloride in 500 cc of water in a 5-liter flask.
    • Add 800 g of cracked ice to the solution.
    • Add a cold solution of 190 g of sodium hydroxide in 500 cc of water.
    • Pass a rapid stream of chlorine into the mixture, keeping the temperature below 5°C, until the yellow precipitate of mercuric oxide disappears.
    • Add 1600 cc of cold nitric acid (1.5 N) slowly with stirring.
  • Reaction with Cyclohexene:

    • Place 123 g (1.5 moles) of cyclohexene in a 5-liter round-bottomed flask equipped with a mechanical stirrer.
    • Add one-fourth of the calculated amount of hypochlorous acid solution to the flask, keeping the temperature between 15°C and 20°C, and stir vigorously.
    • Continue adding the hypochlorous acid solution in portions until the reaction is complete, as indicated by the potassium iodide test.
  • Isolation of this compound:

    • Saturate the solution with salt and distill with steam.
    • Separate the oily layer from the distillate and extract the aqueous layer with ether.
    • Dry the ether extract with anhydrous sodium sulfate and remove the ether by distillation.
    • Distill the product under reduced pressure to obtain this compound.

Industrial Production Methods:

Industrial production of this compound typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

2-Chlorocyclohexanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-chlorocyclohexanone.

    Reduction: It can be reduced to form cyclohexanol.

    Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as sodium hydroxide or ammonia can be used for substitution reactions.

Major Products:

    Oxidation: 2-Chlorocyclohexanone.

    Reduction: Cyclohexanol.

    Substitution: Various substituted cyclohexanols, depending on the reagent used.

Scientific Research Applications

2-Chlorocyclohexanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in studies related to enzyme inhibition and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-chlorocyclohexanol involves its interaction with molecular targets and pathways in biological systems. It can act as an enzyme inhibitor, affecting metabolic pathways and cellular processes. The specific molecular targets and pathways depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

    Cyclohexanol: The parent compound without the chlorine substitution.

    2-Bromocyclohexanol: A brominated analog of 2-chlorocyclohexanol.

    2-Iodocyclohexanol: An iodinated analog of this compound.

Comparison:

    Cyclohexanol: Lacks the chlorine atom, resulting in different reactivity and chemical properties.

    2-Bromocyclohexanol: Similar reactivity but with a bromine atom, which is larger and more polarizable than chlorine.

    2-Iodocyclohexanol: Similar reactivity but with an iodine atom, which is even larger and more polarizable than bromine.

This compound is unique due to the presence of the chlorine atom, which influences its reactivity and chemical properties, making it useful in specific synthetic applications and research contexts.

Properties

IUPAC Name

2-chlorocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYEWDMNOXFGGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871167
Record name 2-Chlorocyclohexan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1561-86-0
Record name 2-Chlorocyclohexanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorocyclohexanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-chlorocyclohexanol
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